molecular formula C3H10N2 B1293729 Propylhydrazine CAS No. 5039-61-2

Propylhydrazine

Cat. No.: B1293729
CAS No.: 5039-61-2
M. Wt: 74.13 g/mol
InChI Key: UKPBXIFLSVLDPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propylhydrazine is typically synthesized through organic synthesis methods. One common preparation method involves the reaction of propanol with hydrazine under specific conditions, followed by a reaction with hydrochloric acid to obtain this compound hydrochloride . Another method involves the reaction of hydrochloric acid hydrazine with isopropanol under inert gas protection, followed by distillation and refining to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure safety and efficiency. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Propylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propylhydrazine involves its reactivity with various molecular targets. In biological systems, it can interact with proteins and enzymes, leading to the formation of hydrazone derivatives. These interactions can affect the function of the target molecules, leading to various biological effects such as antimicrobial activity . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Propylhydrazine can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific reactivity and applications. Its ability to form hydrazone derivatives makes it valuable in various chemical and biological research applications. Additionally, its intermediate size between methylhydrazine and ethylhydrazine provides a balance of reactivity and stability .

Properties

IUPAC Name

propylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2/c1-2-3-5-4/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPBXIFLSVLDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043841
Record name Propylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5039-61-2
Record name Hydrazine, propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for Propylhydrazine as an antitumor agent?

A1: While this compound itself is not directly discussed as an antitumor agent in the provided research, a derivative, N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)-1H-indole-2-carboxamide (11h), acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, which can lead to chromatin condensation and influence gene expression. [] Compound 11h binds to the active site of HDAC3, inducing conformational changes that hinder substrate entry. [] Specifically, the L6-loop moves towards the active site and the α-helix in the aa75-89 region partially unwinds. [] Additionally, the carbonyl oxygen of 11h interacts closely with the Zn2+ metal ion in the active pocket, potentially forming a coordination bond. [] These interactions disrupt the enzyme's function, ultimately affecting gene expression and exhibiting antitumor activity. []

Q2: How does the structure of N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)-1H-indole-2-carboxamide (11h) contribute to its higher potency as an HDAC inhibitor compared to its lead compound N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)cinnamamide (17)?

A2: Gaussian Accelerated Molecular Dynamics (GaMD) simulations revealed that 11h forms a greater number of hydrogen bonds and other interactions with the HDAC3 receptor compared to compound 17. [] This stronger binding affinity is likely due to structural differences between the two molecules, leading to a higher inhibitory potency of 11h. []

Q3: Can this compound derivatives interact with nitric oxide (NO) pathways?

A3: While the provided research doesn't specifically investigate the interaction of this compound derivatives with NO pathways, one study highlights the role of nitric oxide in the context of urea transporters. [] Mice lacking specific urea transporters (UT-A1/A3 KO) exhibit increased nitric oxide production in the inner medulla of the kidney. [] This increase in NO leads to inhibition of the epithelial sodium channel (ENaC), ultimately affecting sodium reabsorption and contributing to salt wasting in these mice. []

Q4: What are the toxicological concerns surrounding this compound and its derivatives?

A4: Although specific toxicity data is not provided in the abstracts, this compound, like other hydrazines, is known to be potentially toxic. [, ] One study mentions adverse mental reactions as a possible side effect of Isoniazid, a drug containing a hydrazine moiety. [] These reactions included intensified color imagery, confusion, and even psychotic episodes. [] Therefore, careful consideration of potential toxicity is crucial when researching and developing drugs containing this compound derivatives.

Q5: How is this compound metabolized in the body?

A5: Research indicates that monoalkylhydrazines, including this compound, are metabolized by cytochrome P-450 enzymes in the liver and lungs. [] This metabolic pathway involves oxidation of the carbon-nitrogen bond, leading to the formation of aldehyde metabolites via hydrazone intermediates. [] Additionally, this compound acts as a potent irreversible inhibitor of mitochondrial monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. []

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